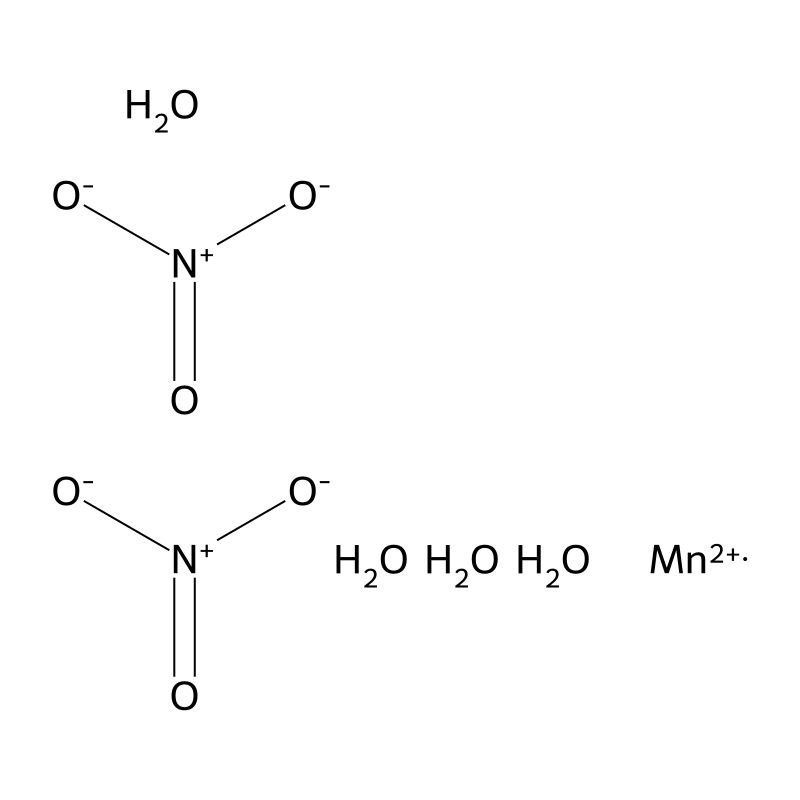

Manganese nitrate tetrahydrate

H8MnN2O10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H8MnN2O10

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Other Manganese Compounds

Manganese nitrate tetrahydrate is a valuable starting material for synthesizing various other manganese compounds. Due to its high solubility in water and ethanol, it allows for controlled precipitation reactions to produce desired manganese-based materials. For instance, it can be used to create manganese dioxide (MnO2), a crucial component in lithium-ion batteries [].

Additionally, manganese nitrate tetrahydrate finds use in the preparation of specialized manganese catalysts. These catalysts play a role in various organic reactions, accelerating reaction rates and improving process efficiency [].

Studying Transition Metal Properties

Manganese nitrate tetrahydrate serves as a model compound for studying the chemical and physical properties of transition metals. Its well-defined crystalline structure allows researchers to investigate the electronic behavior and bonding patterns of manganese ions (Mn²⁺) using techniques like X-ray crystallography and spectroscopy [].

These studies contribute to a broader understanding of transition metal chemistry, which has implications for developing new materials with desired properties like conductivity, magnetism, and catalysis.

Other Research Applications

Beyond the aforementioned applications, manganese nitrate tetrahydrate finds use in other areas of scientific research:

- Biological studies: It can be used to investigate the role of manganese in biological systems, such as its importance for specific enzymes [].

- Material science: Manganese nitrate tetrahydrate may be a precursor for creating novel functional materials with applications in areas like electronics and energy storage [].

Manganese nitrate tetrahydrate, with the chemical formula Mn(NO₃)₂·4H₂O, is an inorganic compound consisting of manganese, nitrogen, and oxygen. This compound appears as a white to pale pink crystalline solid and is highly soluble in water. Manganese nitrate tetrahydrate is relatively stable at room temperature but begins to decompose at temperatures exceeding 200°C, releasing nitrogen oxides and water vapor . It serves various functions in chemical synthesis, catalysis, and as a reagent in laboratory settings.

Manganese nitrate tetrahydrate is considered a moderate oxidizer and can react vigorously with reducing agents. It is also an irritant and may cause skin or eye irritation upon contact []. Inhalation of dust or mist may cause respiratory irritation. Always handle this compound with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood when working with it in a laboratory setting [].

Please note:

- The mechanism of action for manganese nitrate tetrahydrate is not directly applicable in scientific research as it is primarily used as a precursor for other manganese compounds.

- No specific case studies were identified for this compound in scientific research.

- Oxidation: It can undergo oxidation to form manganese dioxide (MnO₂) when heated or reacted with stronger oxidizing agents.

- Reduction: The compound can be reduced to manganese(II) oxide (MnO) under specific conditions .

- Thermal Decomposition: Upon heating, manganese nitrate tetrahydrate decomposes to produce manganese oxide and nitrogen dioxide .

The general reaction for its thermal decomposition can be represented as:

Manganese plays a crucial role in biological systems, primarily as a cofactor for various enzymes involved in metabolic processes. The compound itself is noted for its potential pharmacological applications, particularly in the synthesis of manganese-based catalysts that can mimic enzymatic activity. Its solubility in water allows for easy absorption in biological systems, making it a useful precursor for manganese oxide nanoparticles that exhibit antioxidant properties .

Manganese nitrate tetrahydrate can be synthesized through several methods:

- From Manganese Dioxide: Reacting manganese dioxide (MnO₂) with nitrogen dioxide (NO₂) and water:

- From Manganese Carbonate: Dissolving manganese carbonate (MnCO₃) in nitric acid can also yield manganese nitrate tetrahydrate .

- Direct Reaction with Nitrates: Manganese salts can be directly reacted with concentrated nitric acid under controlled conditions to form the tetrahydrate .

Manganese nitrate tetrahydrate has diverse applications across various fields:

- Catalyst Development: It is utilized in synthesizing catalysts for organic reactions, such as epoxidation and water oxidation processes.

- Nano-materials: The compound serves as a precursor for producing nano-sized manganese oxides, which have applications in electronics and energy storage .

- Fertilizers: Due to its high solubility and nutrient content, it is used in fertilizers to enhance soil quality and plant growth .

- Laboratory Reagent: It is employed as a reagent in analytical chemistry for various tests involving manganese detection.

Research has indicated that manganese nitrate tetrahydrate interacts with various biological systems and materials:

- Toxicological Studies: It has been classified as harmful if ingested, necessitating caution during handling due to potential health risks associated with manganese exposure .

- Environmental Impact: Studies have examined the effects of manganese compounds on aquatic ecosystems, emphasizing the importance of controlling its release into waterways .

Manganese nitrate tetrahydrate shares similarities with other manganese compounds but possesses unique characteristics:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Manganese(II) Nitrate Monohydrate | Mn(NO₃)₂·H₂O | Less soluble than the tetrahydrate; used as a fertilizer. |

| Manganese(II) Nitrate Hexahydrate | Mn(NO₃)₂·6H₂O | More water molecules; less common than the tetrahydrate. |

| Manganese(IV) Dioxide | MnO₂ | Oxidation product; used in batteries and catalysis. |

| Manganese(II) Carbonate | MnCO₃ | Precursor for synthesis; less soluble than nitrates. |

Manganese nitrate tetrahydrate's unique property lies in its high solubility and stability at room temperature compared to other forms of manganese salts, making it particularly useful in both industrial and laboratory applications.

Pyrolusite-based reduction-nitration represents one of the most established industrial pathways for manganese nitrate tetrahydrate synthesis, utilizing naturally occurring manganese dioxide ore as the primary feedstock [1]. The process involves the direct reaction of pyrolusite ore with nitric acid under controlled conditions to produce manganese nitrate solutions that can subsequently be crystallized to the tetrahydrate form [2].

The fundamental reaction mechanism proceeds through the reduction of manganese dioxide by nitric acid, where the pyrolusite ore is contacted with nitrogen dioxide gas in an aqueous medium [2]. Research has demonstrated that the driving force of this leaching reaction requires maintaining a pH not greater than approximately 4, above which the leaching process becomes thermodynamically unfavorable [2]. The concentration of manganese nitrate in the leach slurry must be controlled to maintain levels less than 50 percent by weight, with optimal concentrations typically ranging between 25 to 35 percent manganese nitrate by weight [2].

Industrial implementation employs pressurized, agitated reaction tanks where manganese ore feed rates are controlled by continuous pH monitoring of the reaction system [2]. When the pH decreases, higher manganese ore feed rates can be utilized, while increasing pH conditions necessitate reduced ore feed rates [2]. The process incorporates nitrogen dioxide-containing gases from nitric acid plant operations, which enter the absorption column under greater than atmospheric pressure [2].

Optimization studies have revealed that manganese recovery efficiency is significantly influenced by nitric acid concentration, temperature, agitation rates, and reaction times [1]. At temperatures between 45 degrees Celsius and 85 degrees Celsius, pyrolusite dissolution rates range from 72 percent to 95 percent after 120 minutes of leaching in 3 molar nitric acid solutions [3]. Nitric acid concentrations between 2.5 molar and 4 molar demonstrate powerful oxidizing capability, resulting in pyrolusite dissolution rates of 74 percent to 95 percent [3].

The kinetic behavior of pyrolusite dissolution follows a mixed-controlled model incorporating both interfacial transfer and diffusion mechanisms [3]. The proposed kinetic equation, derived from the shrinking core model, is expressed as: 1/3ln(1-X) + [(1-X)^(-1/3) - 1] = k·t, where X represents fractional conversion, t denotes time, and k represents the rate constant [3].

Process Parameters and Optimization Data

| Parameter | Optimal Range | Effect on Recovery |

|---|---|---|

| Temperature | 75-85°C | 72-95% dissolution |

| Nitric Acid Concentration | 2.5-4.0 M | 74-95% recovery |

| Particle Size | +53-75 μm | 92% iron extraction |

| Stirring Speed | 1000-4000 rpm | 80-98% extraction |

| pH Control | 0.3-4.0 | Process viability |

Metallic Manganese Direct Nitration Routes

Direct nitration of metallic manganese provides an alternative synthetic pathway that offers precise stoichiometric control and high purity product formation [4]. This method involves the controlled reaction of manganese metal with dilute nitric acid solutions under moderate temperature conditions to produce manganese nitrate directly without intermediate oxide formation [4].

The reaction proceeds according to the stoichiometric equation: 3Mn + 8HNO₃ → 3Mn(NO₃)₂ + 2NO + 4H₂O [4]. This process requires careful control of reaction conditions to prevent excessive nitrogen oxide evolution and maintain efficient conversion rates [5]. Research has demonstrated that metallic manganese reacts readily with dilute nitric acid at temperatures ranging from 25 to 50 degrees Celsius [4].

Industrial applications of this method typically employ manganese metal of high purity to minimize contamination of the final product [6]. The process involves adding metal manganese to dilute nitric acid solutions under controlled addition rates to manage the exothermic nature of the reaction [4]. Temperature control is critical, as excessive heating can lead to decomposition of the nitrate product and formation of unwanted nitrogen oxide byproducts [5].

The advantages of metallic manganese direct nitration include the elimination of ore processing steps, reduced impurity levels, and direct formation of soluble manganese nitrate without intermediate precipitation or dissolution steps [6]. However, the process requires high-purity metallic manganese feedstock, which increases raw material costs compared to ore-based processes [6].

Process optimization studies have shown that reaction rates are significantly influenced by nitric acid concentration, with optimal conditions typically employing acid concentrations between 10 to 30 percent by weight [4]. Higher concentrations can lead to rapid gas evolution and difficulty in controlling the reaction, while lower concentrations result in incomplete conversion and extended reaction times [4].

Direct Nitration Process Conditions

| Process Variable | Optimal Value | Impact |

|---|---|---|

| Temperature | 25-50°C | Controlled reaction rate |

| Nitric Acid Concentration | 10-30 wt% | Complete conversion |

| Addition Rate | Controlled | Gas evolution management |

| Manganese Purity | >99% | Product quality |

| Reaction Time | 2-4 hours | Full dissolution |

Crystallization Techniques for Hydrate Control

Crystallization techniques for manganese nitrate tetrahydrate formation require precise control of temperature, concentration, and nucleation conditions to achieve the desired hydrate state [7] [8]. The tetrahydrate form represents the most stable crystalline phase under ambient conditions, with formation occurring at temperatures between 25.9 and 37 degrees Celsius [8] [9].

Research has established that manganese nitrate tetrahydrate exhibits a remarkably low melting point of approximately 26 degrees Celsius, indicating its hygroscopic nature and sensitivity to temperature variations [8] [10]. The crystallization process typically involves controlled evaporation of aqueous manganese nitrate solutions at temperatures between 100 and 129 degrees Celsius until crystallization begins [8].

The formation of different hydrate phases is temperature-dependent, with the tetrahydrate being stable at room temperature, while heating to 110 degrees Celsius yields the pale yellow monohydrate [11] [8]. Complete dehydration occurs above 200 degrees Celsius, leading to anhydrous manganese nitrate formation [12]. This thermal behavior provides the basis for controlled hydrate formation through temperature management during crystallization [12].

Industrial crystallization processes employ seeded crystallization techniques to control nucleation and crystal growth [7]. The addition of manganese nitrate tetrahydrate seed crystals to concentrated solutions promotes uniform crystal formation and prevents the formation of amorphous precipitates [7]. The seeding process requires precise timing, typically introduced when the solution reaches 70 to 71 percent concentration by weight [7].

Crystallization studies have demonstrated that the presence of free nitric acid influences crystal formation, with optimal conditions maintaining free acid content between 1.5 and 2.0 percent by weight [7]. This acidic environment prevents hydrolysis reactions and promotes stable tetrahydrate formation [7]. The pH of crystallization solutions typically ranges from 1.5 to 2.0 to maintain optimal conditions [9].

Research on crystallization kinetics has revealed that cooling rates significantly affect crystal morphology and size distribution [13]. Rapid cooling promotes the formation of small crystals with high surface area, while controlled slow cooling produces larger, well-formed crystals suitable for analytical applications [13]. The use of solid carbon dioxide as a cooling agent has been investigated for rapid crystallization applications [13].

Crystallization Parameters for Hydrate Formation

| Parameter | Tetrahydrate | Monohydrate | Anhydrous |

|---|---|---|---|

| Formation Temperature | 25-37°C | 110°C | >200°C |

| Stability Range | Room temperature | Intermediate | High temperature |

| Crystal Appearance | Pink crystalline | Pale yellow | White solid |

| Solubility (20°C) | 3800 g/L | - | - |

| Melting Point | 25.9-37°C | - | - |

Purification Strategies for Research-Grade Material

Purification strategies for research-grade manganese nitrate tetrahydrate focus on achieving purity levels exceeding 99 percent while maintaining crystal integrity and hydrate stability [10] [14]. Multiple purification approaches have been developed to address different types of impurities commonly encountered in industrial synthesis processes [9].

Recrystallization from aqueous solutions represents the most widely employed purification method, offering simplicity and cost-effectiveness for achieving 98 to 99 percent purity levels [9]. This process involves dissolving crude manganese nitrate in distilled water, filtering to remove insoluble impurities, and controlled crystallization under specified temperature and pH conditions [9]. The recrystallization process typically requires multiple cycles to achieve research-grade purity specifications [15].

Advanced purification techniques employ acid washing treatments to selectively remove metallic impurities that commonly contaminate manganese nitrate products [9]. Research-grade specifications typically require impurity levels below specific thresholds: chloride content less than 0.005 percent, sulfate content less than 0.005 percent, and metallic impurities including iron, copper, and lead each below 0.001 percent [9]. Acid washing with dilute nitric acid solutions effectively reduces these contaminants while maintaining manganese nitrate integrity [9].

Precipitation purification using ethanol has emerged as an effective method for achieving ultra-high purity manganese nitrate tetrahydrate [15]. This technique involves adding 1.5 times the volume of ethanol to concentrated manganese nitrate solutions at room temperature, causing selective precipitation of pure manganese nitrate while leaving impurities in solution [15]. The precipitate is filtered and washed with ethanol to remove residual impurities, achieving purity levels exceeding 99 percent [15].

Ion exchange chromatography represents the most sophisticated purification approach, capable of achieving ultra-high purity levels exceeding 99.9 percent [14]. This method employs selective ion exchange resins to remove trace metallic impurities and anions that cannot be eliminated through conventional recrystallization methods [14]. The process requires specialized equipment and expertise but produces material suitable for the most demanding analytical applications [14].

Industrial-scale purification often employs solvent extraction techniques for cost-effective impurity removal [15]. These processes utilize selective extractants to remove specific contaminants while maintaining high manganese recovery rates [15]. Solvent extraction methods are particularly effective for removing heavy metal impurities that commonly occur in ore-derived manganese nitrate products [15].

Thermal purification methods involve controlled heating of manganese nitrate solutions to decompose organic impurities while preserving the nitrate structure [15]. This approach is particularly effective for removing organic contaminants introduced during synthesis or handling processes [15]. However, thermal methods require careful temperature control to prevent decomposition of the manganese nitrate itself [12].

Research-Grade Purity Specifications

| Impurity Type | Maximum Allowable (%) | Analytical Method |

|---|---|---|

| Insoluble Matter | ≤0.005 | Gravimetric |

| Chloride (Cl) | ≤0.005 | Ion chromatography |

| Sulfate (SO₄) | ≤0.005 | Ion chromatography |

| Iron (Fe) | ≤0.001 | Atomic absorption |

| Copper (Cu) | ≤0.0005 | Atomic absorption |

| Lead (Pb) | ≤0.001 | Atomic absorption |

| Calcium (Ca) | ≤0.005 | Atomic absorption |

| Overall Assay | ≥98.0 | Complexometric titration |

Quality control protocols for research-grade manganese nitrate tetrahydrate require comprehensive analytical characterization to verify purity specifications [9]. Standard analytical methods include complexometric titration for manganese content determination, ion chromatography for anion impurities, and atomic absorption spectroscopy for metallic contaminants [9]. X-ray diffraction analysis confirms crystal structure and phase purity, while thermogravimetric analysis verifies hydrate content and thermal stability [9].

The thermodynamic characterization of manganese nitrate tetrahydrate reveals fundamental insights into its stability and reactivity. While specific standard enthalpy of formation (ΔHf°) and standard entropy (S°) values for the tetrahydrate form are not extensively documented in the literature, the compound's thermal behavior provides valuable thermodynamic insights. The melting point of 37.1°C indicates relatively weak intermolecular forces between the hydrated ionic units [1] [3] [4].

The thermal decomposition pathway demonstrates a series of endothermic processes beginning with dehydration. The compound undergoes stepwise thermal transformations: initial melting at 37°C, followed by partial dehydration between 37-110°C, complete dehydration to the monohydrate form at 110-175°C, and formation of anhydrous manganese nitrate at 175-200°C [5] [6] [7]. Above 200°C, the compound decomposes exothermically to manganese dioxide with the evolution of nitrogen dioxide and oxygen [6] [8].

The crystalline structure features manganese ions coordinated in a distorted octahedral environment with four water molecules and two nitrate ions, which influences the compound's thermodynamic stability [9] [10] [11]. The coordination geometry contributes to the compound's relatively high melting point compared to other transition metal nitrate hydrates.

Solubility Behavior in Polar/Non-Polar Solvents

Manganese nitrate tetrahydrate exhibits exceptional solubility characteristics that are strongly dependent on solvent polarity. In water at 20°C, the compound demonstrates extraordinarily high solubility at 3800 g/L, forming clear pink solutions due to the formation of the hexaaqua manganese(II) complex [Mn(H₂O)₆]²⁺ [1] [12] [13]. This exceptional water solubility increases dramatically with temperature, reaching infinite miscibility at the boiling point of water [5].

The compound's solubility in polar organic solvents follows predictable patterns based on dielectric constants and hydrogen bonding capabilities. In ethanol, manganese nitrate tetrahydrate shows good solubility, attributed to the alcohol's ability to stabilize the ionic species through solvation [1] [12]. Methanol exhibits similar solubility characteristics, though specific quantitative data is limited [14]. The high solubility in polar protic solvents results from the compound's ionic nature and the stabilization of both the manganese cation and nitrate anions through ion-dipole interactions and hydrogen bonding.

Conversely, the compound exhibits negligible solubility in non-polar solvents such as hydrocarbons, ethers, and chlorinated solvents. This behavior is consistent with the general principle that ionic compounds require polar solvents for dissolution due to the high lattice energy that must be overcome for ion separation. The large hydration energy of the manganese(II) ion and the nitrate anions contributes to the preferential solvation in polar media.

Temperature effects on solubility are particularly pronounced, with solubility increasing exponentially with temperature in aqueous systems. This temperature dependence is attributed to increased molecular motion and enhanced ion-solvent interactions at elevated temperatures.

Hygroscopicity and Deliquescence Kinetics

Manganese nitrate tetrahydrate exhibits pronounced hygroscopic behavior, readily absorbing atmospheric moisture under ambient conditions [15] [16] [17]. This hygroscopic nature is primarily attributed to the high charge density of the manganese(II) ion and the water-soluble nature of the compound. The compound's ability to absorb moisture from air with relative humidity above approximately 30% makes proper storage conditions critical for maintaining compound integrity.

The deliquescence behavior of manganese nitrate tetrahydrate involves the spontaneous dissolution of the crystalline solid in absorbed atmospheric water when the vapor pressure of water above the saturated solution equals the partial pressure of water vapor in the surrounding atmosphere. Unlike some nitrate salts that exhibit sharp deliquescence transitions, manganese nitrate tetrahydrate demonstrates continuous water uptake behavior over a broad relative humidity range [18].

Kinetic studies reveal that the water absorption rate is initially rapid, following first-order kinetics with respect to the difference between the equilibrium and instantaneous water content. The absorption rate is influenced by several factors including temperature, relative humidity, particle size, and surface area. Smaller particle sizes exhibit faster water uptake rates due to increased surface area available for moisture interaction.

The deliquescence process is reversible under controlled dehydration conditions, though complete dehydration requires temperatures above 37°C or reduced pressure conditions. The hygroscopic nature necessitates storage in moisture-controlled environments, typically at temperatures between 5-30°C in sealed containers with desiccants [1] [19].

Water activity measurements in manganese nitrate solutions show non-ideal behavior, with significant deviations from Raoult's law at high concentrations. The Pitzer model and specific interaction theory (SIT) have been successfully applied to describe the thermodynamic properties of concentrated manganese nitrate solutions [20].

pH-Dependent Aqueous Speciation Analysis

The aqueous speciation of manganese nitrate tetrahydrate is strongly pH-dependent, reflecting the acid-base properties of the hydrated manganese(II) ion. Freshly prepared aqueous solutions exhibit acidic pH values ranging from 2.8 to 3.6 for 5% solutions, indicating significant hydrolysis of the manganese(II) ion [22].

In highly acidic conditions (pH 1.0-3.0), the predominant species is the hexaaqua manganese(II) complex [Mn(H₂O)₆]²⁺, which imparts the characteristic pink coloration to solutions [23] [24] [25]. This octahedral complex is thermodynamically stable under acidic conditions and represents the most common form of dissolved manganese(II) in natural and synthetic systems.

As pH increases to the range of 3.0-4.0, the first deprotonation of coordinated water molecules occurs, leading to the formation of [Mn(H₂O)₅(OH)]⁺ species. The first acid dissociation constant (pKa1) for the hexaaqua manganese(II) complex is approximately 2.8-3.6, significantly higher than that of hexaaqua manganese(III) due to the lower charge density [24].

In the neutral pH range (4.0-7.0), the hexaaqua complex remains predominant, though increasing concentrations of the monohydroxo complex are present. This pH range represents optimal conditions for many analytical and synthetic applications involving manganese(II) chemistry.

At elevated pH values (7.0-9.0), further deprotonation occurs with a second pKa around 9.2, leading to the formation of [Mn(H₂O)₄(OH)₂] species and the beginning of visible color changes in solution. The formation of these hydroxo complexes is accompanied by changes in the electronic spectrum of the manganese center.

Above pH 9.0, the formation of μ-oxo bridged dimeric species becomes significant, eventually leading to the precipitation of manganese(II) hydroxide at pH values exceeding 12. The speciation behavior is further complicated by the potential for oxidation of manganese(II) to higher oxidation states under alkaline conditions in the presence of dissolved oxygen [23] [24].

UNII

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (99.49%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant